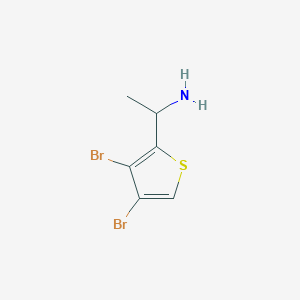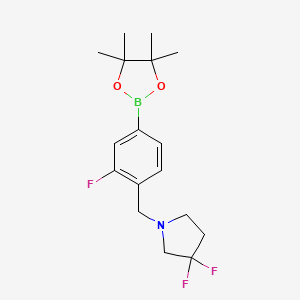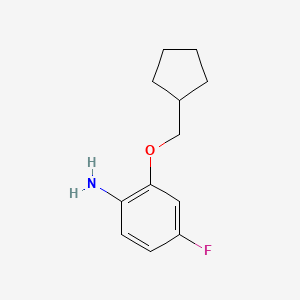![molecular formula C34H40N2O5 B12076868 (3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[®-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor13cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione is a complex organic molecule with a unique structure. It features multiple chiral centers and a combination of indole and cytochalasin frameworks, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the indole moiety and the cytochalasin framework. The key steps typically involve:
- Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Construction of the Cytochalasin Framework : This involves a series of cyclization and functional group transformations, often using reagents like Grignard reagents, organolithium compounds, and various protecting groups to control the stereochemistry and regiochemistry of the product.
Industrial Production Methods: Industrial production of such complex molecules often relies on advanced techniques like flow chemistry, which allows for precise control over reaction conditions and scalability. Catalysts and automated systems are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
- Reduction : Reduction reactions can target the carbonyl groups, converting them into alcohols.
- Substitution : The indole moiety can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
- Reduction : Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
- Substitution : Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones, while reduction of the carbonyl groups would produce alcohols.
科学的研究の応用
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in synthetic organic chemistry.
Biology: In biological research, the compound’s interaction with cellular components is of interest, particularly its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are explored, including its ability to interact with specific molecular targets in disease pathways.
Industry: In the industrial sector, the compound’s unique properties can be leveraged in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the cytochalasin framework can disrupt cellular processes by binding to actin filaments.
類似化合物との比較
Similar Compounds:
- Cytochalasin B : Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.
- Indole-3-acetic acid : A simpler indole derivative with biological activity as a plant hormone.
Uniqueness: The compound’s combination of indole and cytochalasin frameworks, along with its specific stereochemistry, makes it unique compared to other similar compounds. This uniqueness contributes to its distinct reactivity and biological activity.
特性
分子式 |
C34H40N2O5 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
(3Z,7Z,11Z)-16-ethyl-6,14-dihydroxy-18-[1-(1H-indol-3-yl)ethyl]-7,9-dimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |
InChI |
InChI=1S/C34H40N2O5/c1-6-22-21(5)32(40)25-12-9-10-18(2)16-19(3)31(39)27(37)14-15-28(38)34(25)29(22)30(36-33(34)41)20(4)24-17-35-26-13-8-7-11-23(24)26/h7-9,11-18,20,22,25,29-32,35,39-40H,5-6,10H2,1-4H3,(H,36,41)/b12-9-,15-14-,19-16- |
InChIキー |
PTACSLBMGBVOKZ-XPHKQWCYSA-N |
異性体SMILES |
CCC1C2C(NC(=O)C23C(/C=C\CC(/C=C(\C(C(=O)/C=C\C3=O)O)/C)C)C(C1=C)O)C(C)C4=CNC5=CC=CC=C54 |
正規SMILES |
CCC1C2C(NC(=O)C23C(C=CCC(C=C(C(C(=O)C=CC3=O)O)C)C)C(C1=C)O)C(C)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




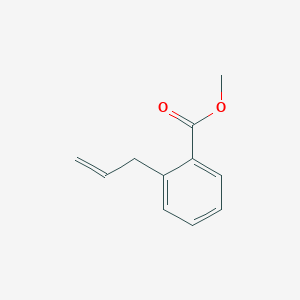
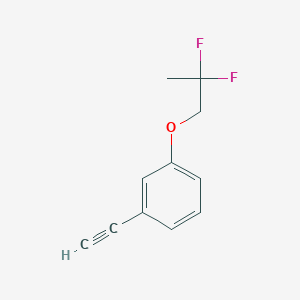
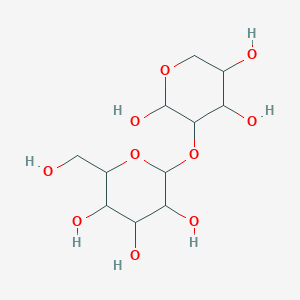
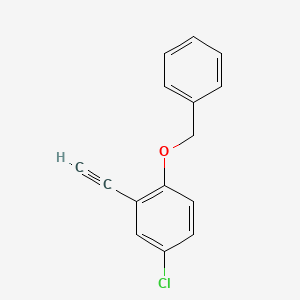
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
